[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidine ring, a hydroxyethyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols or amino acids.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or similar reagents.
Formation of Carbamic Acid Ester: The carbamic acid benzyl ester moiety is formed by reacting the hydroxyethyl-pyrrolidine intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group and the carbamate moiety can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid propyl ester: Similar structure but with a propyl ester group.
Uniqueness: : The presence of the benzyl ester group in [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester distinguishes it from its analogs, potentially offering different pharmacokinetic properties and biological activities. The benzyl group may enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
IUPAC Name |
benzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-9-8-16-7-6-13(10-16)15-14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYMMDHDBBUODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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